molecular formula C9H11NO3 B3254614 Ethyl 4-(hydroxyamino)benzoate CAS No. 24171-85-5

Ethyl 4-(hydroxyamino)benzoate

Cat. No.: B3254614
CAS No.: 24171-85-5
M. Wt: 181.19 g/mol
InChI Key: WTIQBXJYUKTCPO-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxyamino)benzoate: is an organic compound with the molecular formula C₉H₁₁NO₃. It is an ester derivative of benzoic acid, specifically characterized by the presence of a hydroxyamino group at the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous-flow synthesis techniques are often employed to enhance efficiency and scalability .

Mechanism of Action

Mechanism: Ethyl 4-(hydroxyamino)benzoate exerts its effects primarily through interactions with biological membranes and enzymes. It can act as a local anesthetic by binding to sodium ion channels on nerve membranes, reducing the passage of sodium ions, and thereby blocking nerve impulse conduction .

Molecular Targets and Pathways:

Properties

IUPAC Name

ethyl 4-(hydroxyamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h3-6,10,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIQBXJYUKTCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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